Thietan-3-ylmethanamine

Description

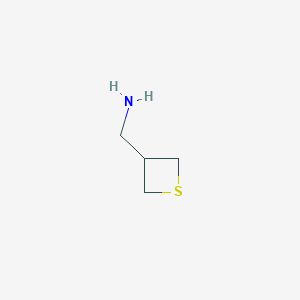

Structure

3D Structure

Properties

IUPAC Name |

thietan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJUAJZTROUSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thietan 3 Ylmethanamine and Its Derivatives

Foundational Synthetic Routes to Thietane (B1214591) Ring Systems

The construction of the thietane ring is a fundamental aspect of synthesizing Thietan-3-ylmethanamine (B1148762). The primary approaches involve forming the ring through cyclization reactions or by chemically altering existing ring structures.

Strategies Involving Ring Closure Reactions

Ring closure, or cyclization, is a common method for forming the thietane ring. nih.govrsc.org This typically involves an intramolecular reaction where a sulfur-containing nucleophile attacks an electrophilic carbon to form the four-membered ring.

One of the most established methods is the double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide (B99878) source like sodium sulfide. nih.govbeilstein-journals.org This reaction, while traditional, is still widely used. Another key strategy is the intramolecular cyclization of γ-mercaptoalkanols or their derivatives. beilstein-journals.org For instance, 3-mercaptopropan-1-ol can be cyclized to form the thietane ring. beilstein-journals.org

The formation of the thietane ring can also be achieved through the reaction of epoxides with a sulfur nucleophile. For example, 2-(chloromethyl)oxirane reacts with hydrogen sulfide in the presence of a base to yield thietan-3-ol (B1346918). nih.govbeilstein-journals.org This intermediate is particularly relevant as it can be further functionalized to produce aminothietane derivatives. nih.govbeilstein-journals.org

Photochemical [2+2] cycloadditions represent another route to thietane rings. nih.govresearchgate.net This method involves the reaction of a thiocarbonyl compound with an alkene under photochemical conditions to form the four-membered ring. researchgate.net

| Starting Material | Reagents | Product | Reference |

| 1,3-Dihaloalkanes | Sodium Sulfide | Thietane | nih.govbeilstein-journals.org |

| γ-Mercaptoalkanols | Ph₃P(OEt)₂ | Thietane | beilstein-journals.org |

| 2-(Chloromethyl)oxirane | H₂S, Ba(OH)₂ | Thietan-3-ol | nih.govbeilstein-journals.org |

| Thiocarbonyl Compound + Alkene | UV light | Thietane | nih.govresearchgate.net |

Transformations from Precursor Compounds

Thietane rings can also be synthesized by modifying existing cyclic precursors. Ring expansion of three-membered sulfur-containing rings, known as thiiranes, is a significant strategy. nih.govrsc.orgresearchgate.net This can be achieved through both nucleophilic and electrophilic ring expansion methods. beilstein-journals.orgbeilstein-journals.org

One approach involves the reaction of thiiranes with a dimethyloxosulfonium methylide, generated from trimethyloxosulfonium iodide and a base. rsc.orgresearchgate.net This process proceeds via a nucleophilic ring-opening of the thiirane (B1199164) followed by an intramolecular cyclization. rsc.orgresearchgate.net Another method involves the rearrangement of 2-(chloromethyl)thiirane (B1265399) in the presence of acetic acid to yield thietan-3-yl acetate (B1210297). thieme-connect.de

| Precursor Compound | Reagents/Conditions | Product | Reference |

| Thiirane | Trimethyloxosulfonium iodide, NaH | Thietane | rsc.orgresearchgate.net |

| 2-(Chloromethyl)thiirane | Acetic acid, NaOAc | Thietan-3-yl Acetate | thieme-connect.de |

Direct Synthesis of this compound

While the formation of the thietane ring is a crucial first step, several methods have been developed for the direct synthesis of this compound and its derivatives, streamlining the synthetic process.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer an efficient route to complex molecules like this compound. rsc.orgbeilstein-journals.org These methods are advantageous as they can reduce reaction time, resource consumption, and waste generation by avoiding the isolation and purification of intermediates. d-nb.info For instance, a one-pot process might involve the in-situ formation of a thietane intermediate which then undergoes amination. googleapis.com The development of cascade reactions, where a series of intramolecular reactions are triggered by a single event, is a key strategy in one-pot synthesis. rsc.org

Multi-Step Conversions Leading to this compound

Multi-step syntheses provide a more controlled, albeit longer, route to this compound. libretexts.orgyoutube.com These sequences often start from a pre-formed thietane derivative. A common precursor is thietan-3-one, which can be prepared from the cyclization of epihalohydrins with a sulfur source. google.com

Thietan-3-one can be converted to (thietan-3-ylidene)acetonitrile through a Wittig-type reaction. google.com Subsequent reduction of the nitrile group and the exocyclic double bond yields this compound. google.com Suitable reducing agents for this transformation include metal hydrides like lithium aluminum hydride or catalytic hydrogenation. google.com

Another multi-step approach starts with thietan-3-ol. nih.govbeilstein-journals.org The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, and then displaced by a nitrogen nucleophile like azide (B81097). Subsequent reduction of the azide furnishes the desired amine.

| Starting Material | Key Intermediates | Final Product | Reference |

| Thietan-3-one | (Thietan-3-ylidene)acetonitrile | This compound | google.com |

| Thietan-3-ol | Thietan-3-yl azide | This compound | nih.govbeilstein-journals.org |

Ring Expansion Methodologies for 3-Amino Thietanes

Ring expansion of aziridines, three-membered nitrogen-containing heterocycles, presents another pathway to 3-amino thietanes. nih.gov For example, the reaction of an aziridine-2-methyl tosylate derivative with a sulfur nucleophile can lead to the formation of a bridged thietane structure through ring-opening and subsequent intramolecular cyclization. nih.gov This strategy highlights the versatility of using strained ring systems as precursors for constructing more complex heterocyclic frameworks.

Synthesis of this compound Derivatives

The preparation of derivatives of this compound can be broadly categorized into three main approaches: functionalization of the aminomethyl group, modifications to the thietane ring itself, and the formation of various salt forms to alter physicochemical properties.

Functionalization of the Aminomethyl Moiety

The primary amine of this compound serves as a versatile handle for a variety of chemical modifications. One common strategy is the Mannich reaction, which involves the aminomethylation of a suitable substrate. For instance, 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione has been shown to react with formaldehyde (B43269) and various secondary amines like morpholine, piperidine, and N-methylpiperazine to yield the corresponding 5-aminomethyl-substituted pyrimidine (B1678525) derivatives. researchgate.net This reaction introduces a functionalized side chain onto a pyrimidine ring, which is a common scaffold in pharmacologically active compounds. researchgate.net

Another approach to functionalizing the aminomethyl group is through acylation or alkylation reactions. The nucleophilic nature of the primary amine allows for the formation of amides, sulfonamides, and secondary or tertiary amines. These reactions can be used to attach a wide range of substituents, thereby modulating the biological activity and physicochemical properties of the parent molecule.

The following table summarizes examples of functionalization of the aminomethyl moiety:

| Starting Material | Reagents | Product | Reaction Type |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Formaldehyde, Morpholine | 5-(Morpholin-4-ylmethyl)-6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Mannich Reaction |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Formaldehyde, Piperidine | 6-Methyl-5-(piperidin-1-ylmethyl)-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Mannich Reaction |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Formaldehyde, N-Methylpiperazine | 6-Methyl-5-((4-methylpiperazin-1-yl)methyl)-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Mannich Reaction |

Modifications of the Thietane Ring System

Modifications to the thietane ring itself are another key strategy for generating diverse derivatives. The inherent ring strain of the four-membered thietane ring influences its reactivity. vulcanchem.com

One common modification is the oxidation of the sulfur atom to form thietane-1-oxide or thietane-1,1-dioxide derivatives. These oxidized forms can exhibit different chemical and biological properties compared to the parent thietane. For example, oxidation can alter the geometry and electronic properties of the ring.

The synthesis of the thietane ring often starts from acyclic precursors. A classical method involves the double nucleophilic displacement of 1,3-dihalides or their equivalents with a sulfide source like sodium sulfide. thieme-connect.denih.gov This method is particularly effective for preparing 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov For instance, the reaction of 2,2-bis(bromomethyl)propane-1,3-diol with sodium sulfide yields thietane-3,3-diyldimethanol. nih.gov

Another important route to thietane rings is through the cyclization of γ-halo-β-hydroxyalkanethiols. nih.gov These precursors can be generated from the ring-opening of oxiranes. For example, reacting 2-(chloromethyl)oxirane (epichlorohydrin) with a sulfur nucleophile like hydrogen sulfide or ammonium (B1175870) monothiocarbamates can lead to the formation of thietan-3-ol. beilstein-journals.orgthieme-connect.de This thietan-3-ol can then be a precursor for further derivatization. beilstein-journals.org

The following table provides examples of reactions for modifying or forming the thietane ring:

| Starting Material | Reagents | Product | Reaction Type |

| 2,2-bis(bromomethyl)propane-1,3-diol | Sodium sulfide | thietane-3,3-diyldimethanol | Double nucleophilic displacement |

| 2-(chloromethyl)oxirane | Hydrogen sulfide, Barium hydroxide | thietan-3-ol | Ring-opening and intramolecular cyclization |

| thietan-3-ol | Dimethyl sulfoxide (B87167), Acetic anhydride | thietan-3-one | Oxidation |

Preparation of Salt Forms, e.g., Hydrochloride

The basic nitrogen atom in this compound allows for the formation of various acid addition salts. The preparation of salt forms, such as the hydrochloride salt, is a common practice in pharmaceutical development to improve properties like solubility, stability, and handling. evitachem.com

The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid. evitachem.com This is a straightforward acid-base reaction. Similarly, other acids can be used to generate different salt forms. For example, the formation of a hydrochloride salt of 6-amino-2-thiaspiro[3.3]heptane has been reported following acidic deprotection of a Boc-protected precursor. beilstein-journals.orgnih.gov The choice of the counter-ion can significantly impact the physicochemical characteristics of the final compound.

The following table summarizes the preparation of a salt form:

| Compound | Reagent | Salt Form |

| This compound | Hydrochloric acid | This compound hydrochloride |

| 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane | Acid | 6-amino-2-thiaspiro[3.3]heptane hydrochloride |

Stereoselective Approaches in Thietan 3 Ylmethanamine Synthesis

Principles of Stereoselective Synthesis Relevant to Heterocyclic Systems

Stereoselective synthesis is a foundational concept in organic chemistry that aims to selectively produce a single stereoisomer from a mixture of possibilities. slideshare.net In the context of heterocyclic systems like thietanes, the principles of stereoselectivity are crucial for controlling the three-dimensional arrangement of atoms, which in turn dictates the molecule's biological activity and physical properties. researchgate.net The primary goal is to guide a chemical reaction to favor the formation of one specific stereoisomer over others. slideshare.net

Key strategies to achieve this control in heterocyclic synthesis include:

Substrate Control: Utilizing a chiral starting material from the "chiral pool" (naturally occurring enantiopure compounds like amino acids or sugars) to transfer its stereochemistry to the final product. researchgate.netethz.ch

Reagent Control: Employing a chiral reagent that influences the stereochemical outcome of the reaction. researchgate.net

Catalyst Control: Using a chiral catalyst to create a chiral environment that directs the reaction towards a specific stereoisomer. This is a highly efficient approach as only a small amount of the catalyst is needed. researchgate.net

Chiral Auxiliaries: Temporarily attaching a chiral group (auxiliary) to an achiral substrate to direct a subsequent diastereoselective reaction. The auxiliary is removed afterward. ethz.chwikipedia.org

The synthesis of a four-membered ring like thietane (B1214591) involves specific challenges, including ring strain. Methods such as intramolecular nucleophilic substitution and cycloaddition are common routes for constructing the thietane ring. rsc.orgbeilstein-journals.org Stereoselectivity in these reactions is governed by the transition state geometries, which can be influenced by steric and electronic factors of the substrates, reagents, and catalysts involved.

Asymmetric Induction Strategies in Thietan-3-ylmethanamine (B1148762) Formation

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst preferentially influences the formation of one enantiomer or diastereoisomer over another during a chemical reaction. wikipedia.org This is the core principle behind achieving stereoselectivity in the synthesis of chiral molecules like this compound, where the C3 carbon of the thietane ring is a stereogenic center.

The formation of the thietane ring and the introduction of the aminomethyl group at the C3 position must be conducted in a way that controls the stereochemical outcome. This can be achieved through several induction methods:

Internal Asymmetric Induction: A pre-existing chiral center within the substrate molecule directs the formation of a new stereocenter. wikipedia.org

Relayed Asymmetric Induction: Chiral information is introduced and later removed, often through the use of a chiral auxiliary. wikipedia.org

External Asymmetric Induction: A chiral catalyst or ligand introduces chirality in the transition state. wikipedia.org

For this compound, strategies would focus on establishing the stereocenter at the C3 position of the thietane ring. This could involve, for example, the asymmetric reduction of a ketone precursor (thietan-3-one) or the stereoselective opening of a prochiral epoxide to form a precursor for the thietane ring.

The construction of the thietane ring itself is a critical step where stereochemistry can be introduced. Chiral auxiliaries and catalysts play a pivotal role in directing the formation of the desired stereoisomer. researchgate.netscielo.org.mx

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the cyclization reaction in a diastereoselective manner. wikipedia.orgscielo.org.mx For instance, a precursor containing a prochiral center could be derivatized with a chiral auxiliary, like one of Evans' oxazolidinones. wikipedia.org Following a diastereoselective ring-closing reaction to form the thietane, the auxiliary is cleaved to yield the enantiomerically enriched thietane derivative.

Chiral Catalysts: Catalytic asymmetric synthesis is an economically and environmentally favorable approach. researchgate.net Chiral catalysts, often metal complexes with chiral ligands, can create a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. slideshare.netresearchgate.net While specific examples for this compound are not abundant, analogous strategies from other heterocyclic syntheses can be applied. For example, transition metal-catalyzed [2+2] cycloadditions or intramolecular cyclizations are powerful methods for forming four-membered rings. rsc.orgnih.gov The use of chiral phosphine ligands or other specialized ligands with metals like rhodium, nickel, or copper could facilitate the enantioselective formation of the thietane ring. researchgate.net

| Catalyst/Auxiliary Type | General Application in Heterocycle Synthesis | Potential for Thietane Synthesis |

| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations. wikipedia.org | Directing diastereoselective functionalization of a thietane precursor. |

| Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric hydrogenation, transition metal-catalyzed cyclizations. | Enantioselective construction of the thietane ring via intramolecular cyclization. |

| Chiral Diamine Ligands | Asymmetric transfer hydrogenation, cycloadditions. | Enantioselective reduction of a thietan-3-one precursor or in cycloaddition reactions. |

| Organocatalysts (e.g., Proline) | Asymmetric aldol and Mannich reactions. | Asymmetric functionalization of a thietane precursor to introduce the aminomethyl side chain. |

This table presents potential applications of common chiral auxiliaries and catalysts in the synthesis of chiral thietanes.

The synthesis of this compound can be approached through pathways that are either diastereoselective or enantioselective.

Diastereoselective Pathways: These reactions create a new stereocenter in a molecule that already contains one, resulting in the preferential formation of one diastereomer. A common strategy involves using a chiral starting material. For example, the synthesis could begin with a chiral precursor like a derivative of (R)- or (S)-epichlorohydrin. The reaction of such a precursor with a sulfur nucleophile can lead to the formation of a chiral thietan-3-ol (B1346918) derivative. nih.gov This thietan-3-ol, with its stereochemistry established, can then be converted to this compound while retaining the stereochemical integrity at the C3 position. Photochemical [2+2] cycloadditions can also be designed to be diastereoselective, for instance, by using a chiral monothioimide to produce thietane-fused β-lactams with high diastereoselectivity. nih.govresearchgate.net

Enantioselective Pathways: These pathways introduce a stereocenter into a prochiral substrate, leading to the preferential formation of one enantiomer. This is often achieved using a chiral catalyst or reagent. For this compound, an enantioselective approach could involve the asymmetric reduction of thietan-3-one using a chiral reducing agent or a catalyst (e.g., a CBS catalyst or a Noyori-type hydrogenation catalyst) to produce enantiomerically enriched thietan-3-ol. Another potential route is the kinetic resolution of a racemic mixture of a thietane intermediate, where a chiral catalyst selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Analytical Methods for Chiral Purity Determination

Determining the enantiomeric purity (or enantiomeric excess, ee) of the synthesized this compound is essential to validate the success of a stereoselective synthesis. researchgate.net Several analytical techniques are employed for this purpose, with chromatographic methods being the most common and reliable. wikipedia.orgskpharmteco.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for separating and quantifying enantiomers. researchgate.netskpharmteco.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Common CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), cyclodextrin-based CSPs, and Pirkle-type CSPs are frequently used. The choice of CSP and the mobile phase is critical and often requires empirical screening for optimal separation. wikipedia.org

Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile compounds. The enantiomers are separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. researchgate.net For non-volatile compounds like amines, derivatization to a more volatile species (e.g., an amide) may be necessary before analysis.

Capillary Electrophoresis (CE): Chiral CE is an alternative method that separates enantiomers based on their different mobilities in an electric field in the presence of a chiral selector added to the buffer. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences (diastereomeric splitting) between the signals of the two enantiomers, allowing for their quantification. researchgate.net

| Analytical Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. skpharmteco.com | High accuracy, widely applicable, preparative scale possible. | Method development can be time-consuming. skpharmteco.com |

| Chiral GC | Differential partitioning on a chiral stationary phase. researchgate.net | High resolution for volatile compounds. | May require derivatization for non-volatile analytes. |

| Chiral CE | Differential mobility in an electric field with a chiral selector. nih.gov | High efficiency, small sample volume. | Lower sensitivity compared to HPLC/GC. |

| NMR with Chiral Reagents | Formation of transient diastereomeric complexes leading to distinct signals. researchgate.net | Rapid analysis without separation. | Lower accuracy for minor enantiomers, reagent cost. |

This table summarizes the primary analytical methods for determining the chiral purity of this compound.

Computational Investigations of Thietan 3 Ylmethanamine

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the electronic structure and energetic properties of molecules. mdpi.com Methods like Density Functional Theory (DFT) and other advanced computational schemes are employed to predict molecular geometries, reaction pathways, and spectroscopic properties with high accuracy. mdpi.com

Energy Profiles and Reaction Mechanisms

Quantum chemical calculations are instrumental in predicting the viability of chemical reactions by mapping their potential energy surfaces. rsc.org This involves identifying transition states and intermediates to construct detailed energy profiles, which reveal the energy barriers (activation energies) and thermodynamics of a reaction. rsc.orgresearchgate.net For thietane (B1214591) derivatives, theoretical studies can elucidate reaction mechanisms, such as the oxidative addition steps in metal-catalyzed syntheses or the pathways of ring-opening reactions. researchgate.net

For instance, computational analysis can predict whether a reaction will proceed through a concerted transition state or a stepwise mechanism involving intermediates. researchgate.net By calculating the energies of all stationary points on the potential energy surface, researchers can identify the rate-determining step of a reaction. researchgate.net These insights are crucial for understanding and optimizing synthetic routes to complex molecules containing the thietane scaffold. rsc.org While specific energy profiles for reactions involving Thietan-3-ylmethanamine (B1148762) are not extensively published, the principles are widely applied to related heterocyclic systems to guide synthetic efforts. researchgate.netnih.gov

Conformational Analysis of the Thietane Ring

The four-membered thietane ring is not planar and exists in a puckered conformation. ebi.ac.ukacs.org Conformational analysis, which studies the different spatial arrangements of a molecule resulting from bond rotations, is critical for understanding its properties and biological activity. libretexts.orgscribd.com Quantum-chemical calculations have been successfully used to model the ring-puckering vibrational mode of the parent thietane molecule. researchgate.netnih.gov

These studies utilize one-dimensional symmetric double-well potentials to describe the energy landscape of the ring-puckering motion. acs.orgnih.gov This analysis reveals key parameters such as the barrier to ring inversion (the energy required to flip from one puckered conformation to another) and the equilibrium puckering angle. ebi.ac.ukresearchgate.net For the neutral thietane molecule in its ground state (S₀), the interconversion barrier and puckering angle have been determined. acs.orgnih.gov Interestingly, calculations show that the thietane cation (D₀ state) is significantly more planar, with a much lower energy barrier and a smaller puckering angle. researchgate.netnih.gov This fundamental understanding of the parent ring's conformation is essential for modeling substituted derivatives like this compound, as the substituent's position and nature will influence the preferred ring conformation. acs.org

| Species | Electronic State | Interconversion Barrier (cm⁻¹) | Puckering Angle (°) |

|---|---|---|---|

| Neutral Thietane | S₀ (Ground State) | 274 | 26 |

| Thietane Cation | D₀ (Ionic Ground State) | 48.0 | 18.2 |

Data sourced from high-resolution vibrational spectra and quantum-chemical calculations. researchgate.netnih.gov

Molecular Modeling and Simulation Studies

Beyond static quantum calculations, molecular modeling and simulation techniques such as molecular docking and molecular dynamics provide a dynamic view of how molecules interact with their environment, particularly with biological targets. eco-vector.comnih.gov These methods rely on force fields, which are sets of equations and parameters that approximate the potential energy of a system of atoms and bonds. tntech.edu

Investigations of Molecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. eco-vector.com This method is invaluable in drug discovery for screening virtual libraries of compounds and understanding their binding modes. researchgate.net

In a notable study, various thietane-containing derivatives were investigated as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme relevant to inflammatory diseases. eco-vector.comresearchgate.net Molecular docking simulations were performed to study the binding parameters of these compounds within the active sites of different PDE4 subtypes (A, B, C, and D). eco-vector.com The results showed that the molecules bound in the same site as the known inhibitor roflumilast. eco-vector.comresearchgate.net The binding energies, which indicate the stability of the drug-receptor complex, were calculated and found to be comparable to, and in some cases better than, that of the reference drug. eco-vector.com Such studies highlight the specific interactions, like hydrogen bonds and hydrophobic contacts, between the thietane-containing ligand and the amino acid residues of the enzyme active site. eco-vector.com

| Target | Ligand | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| PDE4B | Roflumilast (Reference) | -9.5 |

| PDE4B | Thietane-containing Compound I | -9.3 |

| PDE4B | Thietane-containing Compound II | -9.8 |

Binding energies are representative values from molecular modeling studies and can vary based on the specific force field and software used. This data is illustrative, based on findings that thietane derivatives can have binding energies comparable to or surpassing reference ligands. eco-vector.comresearchgate.net

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. ashp.orgazolifesciences.com Computational methods provide a theoretical framework for understanding and predicting SAR. walisongo.ac.id By systematically modifying a lead compound in silico and calculating its binding affinity, researchers can build predictive models that guide the synthesis of more potent and selective analogs. researchgate.netchemrxiv.org

| Structural Feature | Theoretical Effect on Activity (Example: PDE4 Inhibition) | Computational Rationale |

|---|---|---|

| Thietane Ring | Provides a 3D scaffold that can improve binding by accessing different regions of the active site. researchgate.net | Docking studies show the non-planar ring orients substituents for optimal interaction. eco-vector.com |

| Sulfur Oxidation (e.g., Thietane 1-oxide) | Modulates polarity and hydrogen bonding capability, potentially altering binding affinity. eco-vector.com | Modeling can predict changes in electrostatic potential and interaction with polar residues. eco-vector.comresearchgate.net |

| Substituent Position | Affects steric fit and the ability to form key interactions within the binding pocket. walisongo.ac.id | Docking simulations of different isomers can identify the optimal substitution pattern for receptor fit. walisongo.ac.id |

Predictive Tools for Synthetic Design and Optimization

Computational chemistry not only explains molecular behavior but also provides predictive tools to accelerate the discovery and optimization of synthetic pathways. rsc.orgmdpi.com These tools range from quantum chemical calculations that predict reaction outcomes to machine learning models trained on vast datasets of chemical reactions. mdpi.com

DFT calculations, for example, can be used to rationalize the observed regioselectivity and stereoselectivity of a reaction by comparing the activation barriers of different possible pathways. mdpi.com This predictive power helps chemists choose the most effective reaction conditions, potentially reducing the time and resources spent on laboratory experimentation. mdpi.com For the synthesis of thietane derivatives, computational models can help predict the outcomes of various synthetic strategies, such as photochemical cycloadditions or nucleophilic cyclizations. beilstein-journals.orgnih.gov

Thietan 3 Ylmethanamine As a Core Molecular Scaffold in Advanced Organic Synthesis

Thietane (B1214591) Heterocycles as Versatile Building Blocks in Chemical Synthesis

Thietanes, as a class of four-membered thiaheterocycles, are increasingly recognized for their utility as versatile building blocks in organic synthesis. nih.govbeilstein-journals.orgresearchgate.net Their strained ring system provides a driving force for various ring-opening and functionalization reactions, allowing for the construction of a wide array of sulfur-containing acyclic and heterocyclic compounds. nih.govbeilstein-journals.org The synthesis of thietanes themselves has been the subject of extensive research, with methods including intramolecular nucleophilic thioetherifications, photochemical [2+2] cycloadditions, and ring expansions of thiiranes. beilstein-journals.orgresearchgate.net These synthetic advancements have made a variety of substituted thietanes more accessible, further expanding their potential as building blocks. beilstein-journals.org

The presence of the sulfur atom and the specific geometry of the thietane ring influence the reactivity and properties of molecules that incorporate this motif. For instance, thietane dioxides have shown potential in both agricultural and pharmaceutical applications and are considered valuable replacements for other molecular groups. acs.org The development of new synthetic methods, such as the divergent approach to 3,3-disubstituted thietane dioxides, continues to broaden the applicability of these heterocycles in medicinal chemistry. acs.org

Integration of Thietan-3-ylmethanamine (B1148762) into Complex Molecular Architectures

The primary amine functionality of this compound serves as a key handle for its incorporation into more complex molecular structures. This allows for the strategic introduction of the thietane ring into larger scaffolds, influencing properties such as conformation, solubility, and biological activity. The development of synthetic routes aims to efficiently assemble complex functional molecules from simpler building blocks, a concept central to "next generation synthesis". riken.jp

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their inherent three-dimensionality. sigmaaldrich.comresearchgate.net The rigid and spatially well-defined nature of spirocycles provides access to novel chemical space. sigmaaldrich.com this compound can be a valuable precursor in the synthesis of spirocyclic compounds. For example, the amine group can participate in reactions to form a second ring that is spiro-fused to the thietane core. The construction of such systems can be achieved through various synthetic methodologies, including radical cyclization and functional group migration under mild photocatalytic conditions. rsc.org The incorporation of a thietane ring into a spirocyclic framework can lead to compounds with unique structural and biological properties. sigmaaldrich.comrsc.org

| Spirocyclic System Type | Synthetic Approach | Key Features |

| Thia-azaspiro[3.4]octanes | Multistep synthesis | Incorporates two heteroatoms, increasing exit vectors for substituents. sigmaaldrich.com |

| Spirocyclic vinyl sulfones | Radical cyclization and (hetero)aryl migration | Provides access to multi-functionalized spirocycles. rsc.org |

| Spiro[pyrrolidine-3,3'-oxindoles] | Various catalytic methods | Important in the synthesis of oxindole (B195798) alkaloids. |

Formation of Fused Heterocyclic Rings

Fused heterocyclic rings are another important class of molecular architectures where thietane derivatives can play a crucial role. In these systems, the thietane ring shares one or more bonds with another ring. The synthesis of fused ring systems often involves intramolecular cyclization reactions. uomustansiriyah.edu.iqresearchgate.net For instance, a substituent introduced via the amine group of this compound could be designed to undergo a subsequent ring-closing reaction with a position on the thietane ring or an adjacent atom. The resulting fused systems can exhibit unique electronic and conformational properties due to the strain and geometry of the incorporated thietane ring. uomustansiriyah.edu.iq The formation of such structures can be a key step in the synthesis of complex natural products and novel pharmaceutical agents. msu.edu

Applications in Scaffold-Based Library Synthesis

Scaffold-based library synthesis is a powerful strategy in drug discovery for generating large collections of structurally related compounds for high-throughput screening. lifechemicals.comnih.gov The core scaffold provides a common structural framework, while diversification is achieved by introducing various substituents at specific points. bham.ac.uk this compound is an attractive scaffold for such libraries due to its unique three-dimensional shape and the presence of a primary amine that serves as a convenient point for diversification.

The use of this compound as a scaffold allows for the exploration of underrepresented areas of chemical space. bham.ac.uk Libraries based on this scaffold can be designed to possess drug-like properties, such as improved solubility and metabolic stability, which are often influenced by the presence of the polar thietane ring. lifechemicals.combham.ac.uk The generation of these libraries can be achieved through both solution-phase and solid-phase synthesis techniques, enabling the rapid production of a diverse set of compounds for biological evaluation. nih.gov

Strategic Design Considerations for this compound Scaffolds

The effective use of this compound as a scaffold in library design requires careful strategic considerations. nih.govkneopen.com The design process should aim to maximize the structural diversity of the library while maintaining favorable physicochemical properties. bham.ac.uk Key design considerations include the choice of building blocks to be attached to the amine group and the potential for subsequent modifications of the thietane ring itself.

The three-dimensional nature of the thietane ring must be taken into account, as it will influence the spatial arrangement of the substituents. kneopen.com Computational methods can be employed to model the conformational preferences of the resulting molecules and to predict their properties. bham.ac.uk Furthermore, the synthetic routes used to construct the library should be robust and high-yielding to ensure the efficient production of the target compounds. bham.ac.uk The degradation rate of the scaffold can also be a critical factor in applications like tissue engineering, where it should ideally match the rate of new tissue formation. nih.gov

| Design Consideration | Implication for this compound Scaffolds |

| Structural Diversity | Choice of diverse and readily available reactants for the amine group. |

| Physicochemical Properties | The polar thietane ring can influence solubility and other drug-like properties. acs.org |

| Three-Dimensionality | The non-planar thietane ring provides access to 3D chemical space. sigmaaldrich.comkneopen.com |

| Synthetic Accessibility | The primary amine allows for straightforward derivatization using well-established chemical transformations. |

| Biodegradability | The stability of the thietane ring can be tuned, which is relevant for applications such as drug delivery and tissue engineering. nih.gov |

Research Applications of Thietan 3 Ylmethanamine Derivatives in Chemical Probe Development

Design Principles for Chemical Probes

The creation of a high-quality chemical probe is a meticulous process governed by several key design principles to ensure its efficacy and utility in complex biological systems. escholarship.org These principles ensure that the data generated from using the probe is reliable and accurately reflects the function of its intended target. researchgate.netrsc.org A chemical probe should ideally be potent, selective, and well-characterized, with its mechanism of action understood. researchgate.netrsc.org

Fundamental properties of an effective chemical probe include:

Potency and Affinity : The probe must exhibit high affinity for its intended target, typically with a potency in the nanomolar range in biochemical assays and low micromolar or better potency in cell-based assays. wikipedia.org

Selectivity : A crucial principle is target selectivity. escholarship.org The probe should demonstrate high specificity for the desired target over other related proteins, particularly within the same protein family, to avoid misleading results from off-target effects. A selectivity of greater than 30-fold over closely related proteins is often cited as a benchmark. wikipedia.org

Cell Permeability and Target Engagement : For studying intracellular processes, the probe must be able to cross the cell membrane and engage with its target inside the cell. escholarship.org Demonstrating target engagement in a cellular context is a critical validation step. wikipedia.org

Defined Mechanism of Action : Researchers must understand how the probe interacts with its target (e.g., competitive inhibition, allosteric modulation, covalent binding). wikipedia.org

Structural and Biological Compatibility : The probe should be stable under experimental conditions and not possess intrinsic reactivity or properties that interfere with the biological system being studied. researchgate.netescholarship.org The inclusion of a structurally related but biologically inactive control compound is considered best practice to confirm that the observed phenotype is due to on-target activity. researchgate.net

| Design Principle | Description | Common Metrics/Considerations | Reference |

|---|---|---|---|

| Potency | The concentration of the probe required to produce a specific biological effect. | IC₅₀ or EC₅₀ < 100 nM (biochemical), < 1 µM (cellular) | wikipedia.org |

| Selectivity | The probe's ability to interact with the intended target over other proteins. | >30-fold selectivity against related family members. | wikipedia.org |

| Cellular Activity | The ability to penetrate the cell membrane and modulate the target in a living cell. | Demonstrated target engagement and modulation of a downstream cellular phenotype. | wikipedia.orgescholarship.org |

| Negative Control | Use of a structurally similar, but inactive, analogue to verify on-target effects. | The control should lack activity against the target at relevant concentrations. | researchgate.net |

| Stability & Solubility | The probe must be chemically stable and sufficiently soluble in aqueous media for biological assays. | Stable at varying temperatures and pH; adequate solubility for experimental use. | researchgate.netescholarship.org |

Thietan-3-ylmethanamine (B1148762) as a Scaffold for Chemical Probe Synthesis

The selection of a core molecular scaffold is a determinant factor in the design of novel chemical probes. rsc.org this compound presents itself as a potentially valuable, yet underexplored, scaffold for this purpose. Its structure consists of a four-membered heterocyclic thietane (B1214591) ring substituted with a methylamine (B109427) group.

The thietane ring, while less utilized in medicinal chemistry than its oxygen-containing counterpart, the oxetane (B1205548), offers several attractive properties for a probe scaffold. escholarship.orgdntb.gov.ua These include:

Three-Dimensionality : The non-planar, puckered nature of the thietane ring provides a distinct three-dimensional vector for substituents, which can be leveraged to explore protein binding pockets more effectively than flat, aromatic scaffolds. researchgate.netrsc.org

Polarity and Solubility : The sulfur-containing heterocycle is a polar motif that can improve the aqueous solubility of a molecule—a key property for biological tools. rsc.org

Metabolic Stability : In some contexts, the thietane ring has been shown to enhance metabolic stability, which is advantageous for probes used in prolonged cellular or in vivo experiments.

Bioisosterism : The thietane ring can serve as a bioisostere for other common chemical groups, such as gem-dimethyl or carbonyl groups, offering a novel way to design molecules with improved properties.

Crucially, the primary amine of the methanamine substituent on the thietane ring provides a versatile and strategically positioned functional "handle." This amine group can be readily modified through well-established chemical reactions, such as amidation or reductive amination, to attach the various functional components required for a chemical probe. nih.gov This modularity allows for the systematic synthesis of a library of probe derivatives from a common thietane-based intermediate.

Application of this compound-based Probes in Mechanistic Chemical Biology Research

Hypothetical chemical probes built upon the this compound scaffold could be applied to a wide range of research questions in mechanistic chemical biology. nih.gov The specific application would depend on the nature of the derivatization.

Target Identification and Validation : A primary use for novel chemical probes is to identify the molecular targets of bioactive small molecules. benthamdirect.com A this compound derivative equipped with a photo-crosslinker and a biotin (B1667282) affinity tag could be used in a chemical proteomics workflow. After incubating the probe with cells or cell lysates and irradiating with UV light, the covalently bound protein targets could be captured on streptavidin beads, isolated, and identified by mass spectrometry. This process validates the "on-targets" and can reveal previously unknown "off-targets."

Visualization of Protein Localization and Dynamics : By derivatizing the scaffold with a bright, photostable fluorophore, a probe could be created for live-cell imaging. Such a probe would allow researchers to visualize the subcellular localization of its target protein in real-time. Changes in localization in response to cellular signals or drug treatment could provide critical insights into the protein's function and regulation.

Studying Protein-Protein Interactions : Chemical probes can be used to study or disrupt protein-protein interactions (PPIs). nih.gov A this compound-based probe that binds to one partner in a protein complex could be used to monitor the formation or dissociation of that complex under various conditions.

Modulating Enzyme Activity : An activity-based probe (ABP) built from the thietane scaffold could be designed to covalently modify the active site of a specific enzyme, thereby providing a readout of its catalytic activity. Profiling changes in enzyme activity across different cellular states using such probes can illuminate the roles of enzymes in signaling pathways and disease.

The development and application of such probes, originating from the unique three-dimensional structure of the thietane ring, could provide powerful tools to decipher complex biological processes and accelerate the discovery of new therapeutic targets. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Structural Characterization of Thietan 3 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For Thietan-3-ylmethanamine (B1148762), a combination of one-dimensional and two-dimensional NMR experiments is essential for complete structural assignment. nih.gov

One-Dimensional (1D) NMR Analyses (e.g., ¹H, ¹³C)

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and most fundamental insights into the molecular structure.

The ¹H NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The protons on the thietane (B1214591) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other. The methine proton at the C3 position, the methylene (B1212753) protons at the C2 and C4 positions, and the methylene protons of the aminomethyl group would each have characteristic chemical shifts and coupling constants.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, one would expect to see distinct signals for the three carbons of the thietane ring and the carbon of the aminomethyl group. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. hmdb.cahmdb.ca

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shifts for similar structural motifs.

| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 (CH₂) | ~ 2.8 - 3.2 | m | ~ 30 - 35 |

| 2 (CH) | ~ 3.3 - 3.7 | m | ~ 40 - 45 |

| 3 (CH₂) | ~ 2.8 - 3.2 | m | ~ 30 - 35 |

| 4 (CH₂) | ~ 2.5 - 2.9 | d | ~ 45 - 50 |

| 5 (NH₂) | ~ 1.5 - 2.5 | br s | - |

Note: This is a hypothetical data table. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com In this compound, COSY would show correlations between the methine proton at C3 and the methylene protons at C2 and C4, as well as between the methine proton and the methylene protons of the aminomethyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For instance, the proton signal corresponding to the aminomethyl group would show a cross-peak with the carbon signal of that same group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. blogspot.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. emerypharma.com For this compound, HMBC could show correlations between the protons of the aminomethyl group and the C3 carbon of the thietane ring, confirming their connectivity.

Computer-Assisted Structure Elucidation (CASE) Using NMR Data

In recent years, computer-assisted structure elucidation (CASE) has become a powerful tool for deducing chemical structures from spectroscopic data. acdlabs.com These programs utilize algorithms that analyze 1D and 2D NMR data (COSY, HSQC, and HMBC) to generate a set of possible structures consistent with the observed correlations. rsc.org The software can then rank these candidate structures by comparing predicted NMR spectra for each candidate with the experimental data, significantly speeding up and increasing the confidence in the structure elucidation process. nih.govacdlabs.com For complex molecules or when spectral data is ambiguous, CASE can be an indispensable aid. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. researchgate.netinnovareacademics.in This precision allows for the determination of the elemental composition of the molecule by distinguishing between ions of the same nominal mass but different exact masses (isobars). measurlabs.com For this compound (C₄H₉NS), HRMS would confirm its molecular formula by providing an experimental mass that is extremely close to the calculated theoretical mass.

| Parameter | Value |

| Molecular Formula | C₄H₉NS |

| Calculated Monoisotopic Mass | 103.0456 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.orgnationalmaglab.org The resulting fragment ions are then analyzed to provide detailed structural information. chemrxiv.orgunt.edu By carefully analyzing the fragmentation pattern of the protonated this compound molecule, one can deduce the connectivity of the atoms. Common fragmentation pathways for this molecule might include the loss of the amino group, cleavage of the thietane ring, or other characteristic bond ruptures. This fragmentation data provides complementary evidence to the NMR data for the definitive structural confirmation of the compound. nih.gov

Chromatographic Methods Coupled with Spectroscopy

The coupling of chromatographic separation techniques with powerful spectroscopic detectors offers a highly efficient approach for the analysis of complex mixtures and the definitive identification of individual components.

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the analysis of thietane derivatives. thermofisher.com It combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of mass spectrometry, enabling the separation, identification, and quantification of this compound and related compounds in various matrices. thermofisher.comsigmaaldrich.com

The choice of chromatographic conditions is critical for achieving optimal separation. For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) is often employed. thermofisher.com The mobile phase composition, typically a mixture of a polar organic solvent like acetonitrile (B52724) and an aqueous buffer, significantly influences retention and selectivity. sigmaaldrich.commdpi.com The use of volatile buffers such as ammonium (B1175870) formate (B1220265) or acetate (B1210297) is essential to ensure compatibility with the mass spectrometer. sigmaaldrich.com Non-volatile buffers, like phosphates or sulfates, can precipitate in the MS source, leading to contamination and signal suppression. sigmaaldrich.com

In mass spectrometry, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound with minimal fragmentation. Tandem mass spectrometry (MS/MS) further enhances structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, providing valuable information about the molecule's substructures. researchgate.netnih.gov

Table 1: Representative LC-MS Parameters for Amine-Containing Compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | HILIC or Reversed-Phase C18 | Separation based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for gradient elution. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for analytical columns. |

| Injection Volume | 1 - 10 µL | Dependent on sample concentration. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Efficient ionization of amine compounds. |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | Detection of all ions or specific target ions. |

This table presents typical starting parameters for the LC-MS analysis of amine-containing compounds like this compound. Actual conditions may need to be optimized for specific applications.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netmdpi.com For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.net A common derivatization strategy involves converting the primary amine group into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. researchgate.netbibliotekanauki.pl The mass spectrometer then fragments the eluted compounds and detects the resulting ions, generating a unique mass spectrum that serves as a molecular fingerprint. researchgate.netresearchgate.netthieme-connect.de Library matching of the obtained mass spectrum against databases like those from Wiley or the National Institute of Standards and Technology (NIST) can aid in the identification of the compound. bibliotekanauki.pl

Table 2: Typical GC-MS Parameters for Derivatized Amine Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatography | ||

| Column | DB-5ms or equivalent non-polar column | Separation based on boiling point. |

| Carrier Gas | Helium | Inert gas for carrying sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 50 to 300 °C) | Separation of compounds with different volatilities. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Hard ionization technique providing reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | Maintains sample in the gas phase. |

This table outlines general GC-MS conditions for analyzing derivatized amines. Method optimization is crucial for achieving desired separation and sensitivity.

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. wikipedia.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.orgnih.gov

Mathematical analysis of this diffraction pattern allows for the calculation of an electron density map of the unit cell, the basic repeating unit of the crystal. nih.gov From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined. caltech.edu The final model provides precise coordinates for each atom in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Thietane Derivative

| Parameter | Value | Description |

|---|---|---|

| Empirical Formula | C₁₈H₂₂O | Example formula for a related derivative. caltech.edu |

| Formula Weight | 254.35 | Molar mass of the example derivative. caltech.edu |

| Crystal System | Orthorhombic | One of the seven crystal systems. caltech.edu |

| Space Group | P2₁2₁2₁ | Describes the symmetry of the unit cell. caltech.edu |

| Unit Cell Dimensions | a = 6.7708(6) Å, b = 11.414(2) Å, c = 19.414(2) Å | Dimensions of the repeating unit in the crystal. caltech.edu |

| Volume | 1432.5(2) ų | Volume of the unit cell. caltech.edu |

| Z | 4 | Number of molecules in the unit cell. caltech.edu |

This table presents example crystallographic data for a derivative compound to illustrate the type of information obtained from an X-ray diffraction experiment. Data for this compound itself would require experimental determination.

Green Chemistry Principles Applied to the Synthesis of Thietan 3 Ylmethanamine

Integration of Green Chemistry Principles in Synthetic Design

The thoughtful design of a synthetic pathway is the cornerstone of green chemistry. skpharmteco.com For Thietan-3-ylmethanamine (B1148762), a primary amine, a common retrosynthetic disconnection leads back to thietane-3-carbonitrile (B578826). A traditional laboratory synthesis involves the reduction of this nitrile using stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH4) in anhydrous ethers such as diethyl ether. acs.org While effective, this approach contravenes several green chemistry principles due to the use of a highly reactive, pyrophoric reagent, flammable solvents, and the generation of significant aluminum salt waste during workup.

A greener synthetic design focuses on replacing such hazardous and wasteful steps. The core principles guiding a more sustainable synthesis of this compound include:

Catalysis over Stoichiometry: Replacing stoichiometric reagents like LiAlH4 with catalytic alternatives. Catalytic hydrogenation, for instance, uses a small amount of a metal catalyst and molecular hydrogen, a reagent whose only byproduct is unreacted starting material. researchgate.net

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. rsc.org

Safer Solvents and Auxiliaries: Selecting solvents with a lower environmental and health impact or, ideally, eliminating them altogether. instituteofsustainabilitystudies.com

Waste Prevention: Prioritizing the prevention of waste over its treatment or cleanup after it has been created. skpharmteco.com

By integrating these principles, a greener synthetic route for this compound would pivot from a stoichiometric reduction to a catalytic hydrogenation of thietane-3-carbonitrile. This shift fundamentally improves the sustainability profile of the entire process.

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy (AE) is a theoretical measure of the efficiency of a reaction in converting reactant atoms to product atoms. It is a fundamental metric in green chemistry. rsc.org

Traditional Synthesis (LiAlH₄ Reduction): C₄H₅NS (Thietane-3-carbonitrile) + LiAlH₄ → C₄H₉NS (this compound) The reaction is quenched with water, leading to the formation of LiOH and Al(OH)₃ as inorganic byproducts. The atom economy for this process is low because none of the atoms from the reducing agent or the quenching agent are incorporated into the final product.

Greener Alternative (Catalytic Hydrogenation): C₄H₅NS (Thietane-3-carbonitrile) + 2 H₂ → C₄H₉NS (this compound) In this ideal catalytic process, all atoms from the hydrogen gas are incorporated into the product. Therefore, the theoretical atom economy is 100%.

While atom economy is a useful starting point, metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more realistic assessment of a process's greenness by including reagents, solvents, and workup materials. acs.orgresearchgate.net

Reaction Mass Efficiency (RME): (Mass of product / Total mass of reactants) x 100

Process Mass Intensity (PMI): Total mass in process / Mass of product

The catalytic route demonstrates vastly superior RME and a significantly lower PMI compared to the hydride reduction, primarily because it avoids the large mass of the stoichiometric hydride reagent and the subsequent aqueous workup materials needed to handle the aluminum salts. skpharmteco.com

Table 1: Comparison of Green Metrics for the Synthesis of this compound

| Metric | Traditional LiAlH₄ Reduction | Proposed Catalytic Hydrogenation | Green Advantage of Catalytic Route |

| Atom Economy | Low (significant inorganic waste) | 100% (theoretically) | Maximizes incorporation of reactant atoms into the product. |

| Reagents | Stoichiometric, hazardous (LiAlH₄) | Catalytic, benign (H₂) | Reduces reagent use and associated hazards. |

| Waste | High (aluminum salts) | Low (only catalyst residue) | Aligns with the principle of waste prevention. skpharmteco.com |

| PMI | High | Low | Indicates a much more resource-efficient and sustainable process. |

Solvent Selection and Alternatives for Sustainable Synthesis

Solvent use is a major contributor to the environmental footprint of chemical manufacturing, accounting for a large portion of the total mass used in a typical process and often posing significant health and safety risks. instituteofsustainabilitystudies.com

The traditional synthesis of this compound uses diethyl ether, a solvent with high flammability and a tendency to form explosive peroxides. acs.org Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. sigmaaldrich.com For catalytic hydrogenation reactions, a range of more environmentally benign solvents can be considered.

Water: The greenest solvent by many measures, although its use can be limited by the solubility of organic substrates and catalyst compatibility. jetir.org

Ethanol: A bio-based solvent with a favorable safety profile.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable feedstocks like corncobs, it is a suitable alternative to THF and diethyl ether, exhibiting higher stability against peroxide formation. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): A hydrophobic ether solvent that resists peroxide formation and can offer advantages in certain organometallic reactions. sigmaaldrich.com

The selection of an appropriate green solvent depends on factors like substrate solubility, catalyst performance, and ease of product isolation.

Table 2: Properties of Potential Solvents for Greener Synthesis

| Solvent | Source | Key Green Attributes |

| Diethyl Ether (Traditional) | Petrochemical | Volatile, flammable, peroxide-forming; generally considered not green. |

| Water | Natural | Non-toxic, non-flammable, cheapest option. jetir.org |

| Ethanol | Renewable (Bio-based) | Biodegradable, low toxicity. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Bio-derived, less prone to peroxide formation than THF. sigmaaldrich.com |

| Supercritical CO₂ | Recycled | Non-toxic, non-flammable, allows for easy product separation. catalysis.blog |

The most sustainable approach is to eliminate the solvent entirely. Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis. mdpi.com Mechanochemical methods (using mechanical force like ball-milling) and reactions under neat conditions at elevated temperatures can facilitate reactions without a solvent medium. rsc.org For the synthesis of this compound, exploring a solvent-free catalytic hydrogenation of the neat nitrile substrate could dramatically reduce waste and simplify purification, representing an ideal green synthetic process. rsc.org

Catalysis in this compound Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency and lower waste. researchgate.net The reduction of nitriles to primary amines is a well-studied transformation, with numerous catalytic systems developed that offer green advantages over stoichiometric methods.

For the conversion of thietane-3-carbonitrile to this compound, catalytic hydrogenation is the most promising green approach. This typically involves the use of a heterogeneous or homogeneous catalyst with hydrogen gas.

Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the reaction mixture and can often be recycled. Common examples for nitrile hydrogenation include:

Raney Nickel: A cost-effective catalyst, though concerns about nickel's toxicity and pyrophoric nature exist.

Palladium or Platinum on Carbon (Pd/C, Pt/C): Highly active and selective precious metal catalysts. Alloying them can further enhance selectivity. rsc.org

Cobalt-based catalysts: Non-precious metal alternatives that have shown high efficacy. researchgate.net

Nickel on a support like SiC (Ni/SiC): Can provide high selectivity for primary amines without the need for additives like ammonia. rsc.org

Homogeneous Catalysts: These are soluble in the reaction medium and can offer high selectivity under mild conditions. Pincer complexes of non-precious metals like cobalt and iron have been developed for the efficient hydrogenation of a wide range of nitriles. researchgate.net

The choice of catalyst is critical for ensuring high selectivity towards the primary amine, as over-alkylation can lead to the formation of secondary and tertiary amine byproducts.

Table 3: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Metal | Support/Ligand | Key Advantages |

| Heterogeneous | Nickel | Raney Ni, SiC | Cost-effective, high activity. rsc.org |

| Heterogeneous | Palladium/Platinum | Carbon, Alumina | High efficiency, good selectivity. rsc.org |

| Homogeneous | Cobalt | Pincer Ligands | Use of non-precious metals, mild conditions. researchgate.net |

| Homogeneous | Iron | Pincer Ligands | Abundant, low-toxicity metal. |

Waste Prevention and Reduction Strategies

The first principle of green chemistry is to prevent waste. skpharmteco.com In the context of this compound synthesis, this involves a shift in strategy from the traditional to the catalytic route.

Traditional Route Waste: The LiAlH₄ reduction generates a stoichiometric amount of aluminum salts. For every kilogram of product, several kilograms of solid, often hazardous, waste are produced, leading to a very high E-Factor (kg waste / kg product).

Catalytic Route Waste Reduction: The catalytic hydrogenation route inherently prevents the formation of this inorganic waste. The primary waste stream is the spent catalyst, which is generated in much smaller quantities and can often be recovered or recycled. This leads to a dramatically lower E-Factor and PMI. skpharmteco.com

Further waste reduction strategies applicable to the industrial-scale synthesis of this compound include:

Solvent Recycling: Implementing distillation and recovery systems for solvents used in the reaction and purification steps. instituteofsustainabilitystudies.com

Process Optimization: Utilizing Process Analytical Technology (PAT) to monitor the reaction in real-time, ensuring optimal conversion and minimizing byproduct formation, thus preventing batch failures.

Circular Economy Principles: Designing the process so that byproducts or waste streams from one step can be used as raw materials in another, although this is more challenging for a direct reduction reaction. researchgate.net

By adopting these strategies, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing, minimizing its environmental impact from start to finish. copadata.com

Concluding Perspectives and Future Research Trajectories for Thietan 3 Ylmethanamine

Current Challenges in Thietan-3-ylmethanamine (B1148762) Chemistry

The chemistry of thietanes is inherently challenging due to the significant ring strain of the four-membered ring, which is estimated to be greater than that of the three-membered thiirane (B1199164) ring. thieme-connect.de This strain makes the thietane (B1214591) ring susceptible to ring-opening reactions, which can compete with desired functionalization pathways. vulcanchem.com

Key challenges in the chemistry of this compound include:

Synthetic Accessibility: Traditional methods for synthesizing the thietane ring, such as the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source, can be inefficient, especially for substituted thietanes, often leading to elimination byproducts. nih.govbeilstein-journals.org A patented method describes the synthesis of a precursor, Thietan-3-nitrile, from epithiochlorhydrin and a metal cyanide, which can then be reduced to this compound. google.com However, scaling and optimizing such multi-step sequences remain a significant hurdle.

Stability and Reactivity Control: Thietanes are generally less stable than their oxetane (B1205548) and azetidine (B1206935) counterparts. beilstein-journals.org The sulfur atom can undergo oxidation, and the strained ring can polymerize under certain conditions. vulcanchem.comtandfonline.com For this compound, the presence of the nucleophilic amine group introduces further complexity, potentially catalyzing ring-opening or other side reactions. Controlling the chemoselectivity of reactions involving either the amine or the thietane ring is a non-trivial challenge.

Steric Hindrance: The puckered conformation of the thietane ring can create steric hindrance, potentially reducing the efficiency of reactions aimed at functionalizing the ring itself. vulcanchem.com This could limit the scope of derivatization compared to more flexible acyclic or larger ring systems.

Emerging Synthetic Methodologies and Innovations

Recent advances in synthetic organic chemistry offer promising solutions to the challenges of thietane synthesis. nih.govbeilstein-journals.org These innovative methods could be adapted to provide more efficient and versatile routes to this compound and its derivatives.

Photochemical [2+2] Cycloadditions: The thia-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a thiocarbonyl compound and an alkene, has emerged as a powerful tool for constructing the thietane core. nih.govacs.org Innovations include domino reactions where the reactive thiocarbonyl intermediate is generated in situ, broadening the substrate scope and improving reaction efficiency. acs.orgvulcanchem.com

Ring Expansion of Thiiranes: The expansion of the more readily available three-membered thiirane (episulfide) ring provides another modern route to thietanes. acs.orgresearchgate.net Rhodium-catalyzed reactions of thiiranes with sulfonium (B1226848) ylides, for example, can generate functionalized thietanes through an electrophilic carbenoid-induced ring expansion. acs.org

Novel Cyclization Strategies: Researchers continue to develop new cyclization methods that avoid the harsh conditions and side reactions associated with traditional approaches. nsf.gov This includes nickel-catalyzed intramolecular reductive thiolation and other transition-metal-catalyzed processes that offer milder reaction conditions and greater functional group tolerance. beilstein-journals.org

These methodologies could pave the way for more direct and stereocontrolled syntheses of this compound, potentially starting from simple, readily available precursors.

Potential for Novel Structural Derivatizations

The bifunctional nature of this compound provides rich opportunities for creating diverse libraries of novel compounds. Derivatization can be targeted at the aminomethyl side chain or the thietane ring itself.

Amine Group Modification: The primary amine is a versatile handle for a wide range of chemical transformations, including N-acylation, N-alkylation, sulfonylation, and reductive amination. These reactions would allow for the facile introduction of a multitude of functional groups and structural motifs, enabling the systematic exploration of structure-activity relationships in medicinal chemistry or the tuning of material properties.

Thietane Ring Functionalization: While challenging, direct functionalization of the thietane ring is possible. Methodologies developed for other thietanes, such as the lithiation and subsequent reaction with electrophiles at the C2 and C4 positions of thietane 1-oxide, could potentially be adapted. nih.govresearchgate.netrsc.org

Oxidation of the Sulfur Atom: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) (thietane 1-oxide) or sulfone (thietane 1,1-dioxide). thieme-connect.dechemimpex.com This modification dramatically alters the polarity, hydrogen-bonding capacity, and geometry of the molecule, making it an attractive strategy in drug design where thietane dioxides are increasingly used as polar motifs. acs.orgchemrxiv.org A study on 2-bromo-1-(thietan-3-yl)imidazole-4,5-dicarboxylic acid derivatives demonstrated that complex molecules can be built upon a thietan scaffold. innovareacademics.in

Opportunities in Advanced Materials Science Research

Saturated heterocycles are gaining attention as building blocks for advanced materials, and this compound is well-positioned to contribute to this field. chemimpex.comsolubilityofthings.com

Polymer Synthesis: The amine functionality makes this compound a suitable monomer for the synthesis of polyamides, polyimides, or polyureas through step-growth polymerization. The incorporation of the thietane ring into the polymer backbone could impart unique thermal and mechanical properties. solubilityofthings.com Furthermore, thietanes themselves can undergo ring-opening polymerization to form polythioethers, which have tunable properties such as glass transition temperature and solubility. tandfonline.comresearchgate.net

Functional Coatings and Surfaces: The reactive amine group can be used to graft the molecule onto surfaces, creating functional coatings. Such modifications could be used to alter surface energy, introduce specific binding sites, or create antimicrobial surfaces.

Cross-linking Agents: As a diamine equivalent (conceptually, via ring-opening), it could serve as a cross-linking agent for epoxy resins or other thermosetting polymers, potentially enhancing the durability and performance characteristics of the resulting materials. chemimpex.com

The unique combination of the polar amine and the sulfur-containing ring offers a novel structural motif for the design of next-generation polymers and functional materials. iyte.edu.tr

Interdisciplinary Research Avenues

The unique properties of this compound make it a compelling candidate for exploration in interdisciplinary research, bridging chemistry with biology, medicine, and materials science. researchgate.net